molecular formula C16H13ClN2O2 B2750317 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one CAS No. 1567335-44-7

5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one

Cat. No.: B2750317
CAS No.: 1567335-44-7
M. Wt: 300.74
InChI Key: IDNLSWSVEFEKMN-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one (CAS Number: 1567335-44-7) is a chemical compound supplied with a minimum purity of 95% . Its molecular formula is C 16 H 13 ClN 2 O 2 , yielding a molecular weight of 300.74 g/mol . Researchers can identify the product using the SMILES string COC1=CC=CC=C1N1NC(=O)C=C1C1=CC=C(Cl)C=C1 and the MDL number MFCD28991967 . This compound is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. It is the responsibility of the purchaser to determine the product's suitability for their intended application. Handling and Safety: This product requires careful handling to ensure researcher safety. It is classified as harmful if swallowed, may cause skin and serious eye irritation, and could cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn. The material should be handled only in a well-ventilated area, and users should avoid breathing its dust or fumes . For detailed safety protocols, please refer to the provided Safety Data Sheet (SDS). Core Research Value: As a pyrazolone derivative, this compound is of significant interest in medicinal and synthetic chemistry research. Pyrazole and pyrazolone scaffolds are widely investigated in the development of novel therapeutic agents. Structural analogs of this compound, which share the 5-(4-chlorophenyl) and 1-(methoxyphenyl) motifs, have been identified in scientific literature as key intermediates in the synthesis of non-steroidal anti-inflammatory drug (NSAID) precursors and as potential inhibitors of tubulin polymerization for cancer research . This makes it a valuable building block for researchers exploring new bioactive molecules.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(2-methoxyphenyl)-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-21-15-5-3-2-4-13(15)19-14(10-16(20)18-19)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNLSWSVEFEKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=CC(=O)N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 4-chlorobenzaldehyde with 2-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazole compound. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazines or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one, exhibit significant anticancer properties. Research has demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development as anticancer agents .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain associated with conditions such as arthritis .

Antimicrobial Activity

This compound has shown potential antimicrobial properties against various bacterial strains. Studies have reported that pyrazole derivatives can disrupt bacterial cell wall synthesis or interfere with metabolic pathways, leading to bacterial cell death .

Neuropharmacology

Research has indicated that pyrazole compounds may act as positive allosteric modulators for receptors involved in neurological functions, such as the α7 nicotinic acetylcholine receptor. This suggests their potential use in treating central nervous system disorders, including schizophrenia and Alzheimer's disease .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes relevant to metabolic diseases. For instance, it has shown promise as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and type 2 diabetes management .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new materials or pharmaceuticals with tailored properties .

Summary of Case Studies

Study FocusFindingsReference
Anticancer ActivityInhibition of growth in multiple cancer cell lines through apoptosis induction
Anti-inflammatory EffectsSignificant reduction in inflammation markers via COX inhibition
Antimicrobial PropertiesEffective against various bacterial strains through disruption of cell wall synthesis
NeuropharmacologyPotential positive allosteric modulation of α7 nicotinic receptors
DPP-IV InhibitionPromising candidate for managing type 2 diabetes

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 4-chlorophenyl group enhances activity in some contexts (e.g., anticancer in ) but reduces it in others (anti-tubercular in ), emphasizing the role of complementary substituents.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 2-methoxyphenyl group in the target compound may improve aqueous solubility compared to purely hydrophobic substituents (e.g., naphthyl in ).
  • Stability : Crystal structures of related compounds (e.g., ) reveal N–H⋯O hydrogen bonds stabilizing the solid state, suggesting similar stability for the target compound .

Data Tables

Table 2: Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility Predictors
Target ~284.7 (calc.) 4-ClPh, 2-MeOPh Moderate (methoxy enhances polarity)
Compound 8 238.1 (4-ClPh)(methyl)amino Low (hydrophobic)
Compound 12 254.1 Naphthyl Very low

Notes and Contradictions

  • Activity Discrepancies : The 4-chlorophenyl group’s role varies—it enhances anticancer activity in thiophene hybrids () but reduces anti-tubercular efficacy in azo derivatives (). This underscores the importance of scaffold context.
  • Hydrogen Bonding : and highlight how H-bonding networks influence crystal packing and stability, which may correlate with the target compound’s bioavailability .
  • Synthetic Challenges : Bulky substituents (e.g., naphthyl in ) complicate synthesis, whereas simpler groups (e.g., methoxy in the target) may streamline production .

Biological Activity

5-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a 4-chlorophenyl group and a 2-methoxyphenyl group, which contribute to its pharmacological properties. Research indicates its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

  • Molecular Formula : C16H13ClN2O
  • Molecular Weight : 300.74 g/mol
  • CAS Number : 1567335-44-7

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 2-methoxyphenylhydrazine, leading to the formation of a hydrazone intermediate, which is then cyclized under acidic or basic conditions.

Anti-inflammatory Activity

Research has demonstrated that this compound acts as a selective inhibitor of cyclooxygenase-1 (COX-1), which is crucial in the biosynthesis of prostaglandins involved in inflammation. The inhibition of COX-1 can reduce inflammatory responses, making it a candidate for treating inflammatory diseases.

Antimicrobial Properties

The pyrazole scaffold has been associated with various antimicrobial activities. Studies have indicated that derivatives of this compound exhibit significant antibacterial and antifungal properties, potentially effective against a range of pathogens .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inducing apoptosis in cancer cell lines such as H460 and A549. The mechanism involves the modulation of apoptotic pathways and the inhibition of anti-apoptotic proteins .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : As a COX-1 inhibitor, it interferes with the conversion of arachidonic acid into prostaglandins, thereby modulating inflammatory processes.
  • Apoptosis Induction : It affects the expression levels of proteins involved in cell survival and death, promoting apoptosis in malignant cells .

Case Studies

StudyFindings
Benchchem StudyIdentified as a selective COX-1 inhibitor with potential anti-inflammatory properties.
Nature ResearchDemonstrated significant anticancer activity against various human cancer cell lines through apoptosis induction .
MDPI ReviewHighlighted its antimicrobial activity alongside other pyrazole derivatives, emphasizing its broad-spectrum efficacy .

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one, and how can reaction conditions be adjusted to improve purity?

A1:

  • Synthetic Protocols : Condensation of hydrazine derivatives with β-diketones or enaminones is a common approach. For example, describes a protocol where 4-chlorophenylhydrazine reacts with a substituted dione under acidic conditions (dimethoxyethane/HCl) to form pyrazolone derivatives. Heating at reflux for 4 hours yields the product in 70% yield after recrystallization.
  • Purity Optimization : Use high-resolution chromatography (HPLC or flash column) and monitor reaction progress via TLC. Adjust stoichiometry (e.g., excess hydrazine) to minimize side products. Recrystallization from dichloromethane/ethyl acetate mixtures () reduces impurities.
  • Validation : Confirm purity via melting point analysis and NMR (e.g., sharp singlet for pyrazolone NH at δ ~10–13 ppm in DMSO-d₆ ).

Q. Q2: How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?

A2:

  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include pyrazolone C=O (δ ~160–165 ppm in ¹³C NMR) and aromatic protons (δ ~6.7–7.8 ppm for chlorophenyl/methoxyphenyl groups) . Methoxy groups appear as singlets at δ ~3.8 ppm.
    • MS : ESI-MS typically shows [M+H]⁺ peaks (e.g., m/z 238.1 for a related chloro-pyrazolone derivative ).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and torsional strain. For example, reports dihedral angles between aromatic rings (54–57°) and N–H···O hydrogen bonds (2.8–3.0 Å) influencing crystal packing. Use SHELX software (SHELXL97 for refinement) to handle twinning or anisotropic displacement .

Advanced Research Questions

Q. Q3: What challenges arise in solving the crystal structure of this compound, and how can twinning or disorder be addressed?

A3:

  • Twinning : highlights pseudo-merohedral twinning (44.9% twin component) in monoclinic crystals. Use TWIN laws (e.g., (-1 0 0 0 -1 0 0 0 1)) and refine with Flack parameter analysis .
  • Disorder : Restrain anisotropic displacement parameters (ISOR restraints in SHELXL) for elongated atoms (e.g., C1, C3). Rigid-bond constraints (RIGU) stabilize aromatic rings during refinement .
  • Validation : Check R-factor convergence (e.g., R₁ < 0.08 for high-quality data) and validate hydrogen-bond networks with Mercury/CrystalExplorer .

Q. Q4: How can structure-activity relationships (SAR) be explored for pyrazolone derivatives targeting enzyme inhibition?

A4:

  • Bioisosteric Replacement : Replace substituents (e.g., 4-chlorophenyl with dichlorophenyl) to modulate steric/electronic effects. shows Cl substitution enhances hydrogen bonding with enzyme active sites.
  • In Vitro Assays : Test inhibition of targets like superoxide dismutase (SOD1) using fluorescence polarization or SPR. For example, arylazanylpyrazolones in show IC₅₀ values in the micromolar range.
  • Computational Docking : Use AutoDock Vina to model interactions. Pyrazolone C=O often forms hydrogen bonds with catalytic residues (e.g., Lys or Arg in SOD1) .

Q. Q5: How do solvent polarity and pH influence the tautomeric equilibrium of the pyrazolone ring in solution?

A5:

  • Tautomer Stability : In polar solvents (DMSO, H₂O), the keto form (C=O) dominates due to solvation of the carbonyl. In nonpolar solvents (CHCl₃), enol tautomers may form intramolecular H-bonds .
  • pH Effects : Under acidic conditions (pH < 5), protonation stabilizes the keto form. At neutral/basic pH, deprotonation favors enolate forms, altering UV-Vis spectra (λmax shifts ~20 nm) .
  • Experimental Validation : Use variable-temperature NMR or IR (C=O stretch at ~1650 cm⁻¹) to monitor tautomer ratios .

Q. Q6: How can discrepancies in synthetic yields or spectral data between studies be systematically analyzed?

A6:

  • Data Cross-Validation : Compare NMR shifts (e.g., methoxy protons at δ 3.8 ppm in vs. δ 3.84 ppm in ) to identify solvent or impurity effects.
  • Yield Optimization : Replicate conditions from (70% yield) and test variables (e.g., solvent, catalyst). Use DOE (Design of Experiments) to identify critical factors.
  • Contradiction Resolution : If MS data conflict (e.g., m/z 254.1 in vs. 238.1 in ), verify ionization methods (ESI vs. EI) and calibrate instruments with standard references .

Q. Q7: What strategies are effective in analyzing hydrogen-bonding networks in pyrazolone crystals, and how do they impact material properties?

A7:

  • Graph Set Analysis : Use Etter’s notation (e.g., C(6) chains for N–H···O bonds) to classify motifs. describes chains along the c-axis with R₂²(8) rings .
  • Functional Implications : Strong H-bonds (N–H···O, 2.8 Å) enhance thermal stability (TGA data in ) and reduce solubility in apolar solvents.
  • Software Tools : Mercury (CCDC) for visualization and CrystalExplorer for energy frameworks to quantify lattice energies .

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